2-(3-Methoxy-4-methylphenyl)ethanimidamide
Description
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H3,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPKEUBZAKQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pinner Reaction Pathway
The Pinner reaction remains the most widely utilized method for amidine synthesis, involving the sequential treatment of nitriles with anhydrous HCl in ethanol to form imino ethers, followed by ammonolysis.
Step 1: Synthesis of 3-Methoxy-4-methylphenylacetonitrile
3-Methoxy-4-methylbenzaldehyde undergoes a nucleophilic substitution with cyanoacetic acid in the presence of ammonium acetate and acetic acid, yielding the α,β-unsaturated nitrile. Catalytic hydrogenation (H2, Pd/C) selectively reduces the double bond to afford 3-methoxy-4-methylphenylacetonitrile.
Reaction Conditions:
- Molar Ratio: Benzaldehyde : cyanoacetic acid = 1 : 1.2
- Temperature: 80°C (condensation), 25°C (hydrogenation)
- Yield: 78% (two steps)
Step 2: Pinner Reaction to Ethanimidamide
The nitrile (10 mmol) is dissolved in dry ethanol saturated with HCl gas at 0°C. After 12 h, the imino ether hydrochloride precipitates and is filtered. Treatment with concentrated ammonium hydroxide (28%, 20 mL) at 40°C for 6 h affords the crude amidine, which is purified via recrystallization from ethanol/water.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| HCl Saturation Time | 12 h | 85 |
| Ammonolysis Temp | 40°C | 92 |
| Solvent System | Ethanol/H2O | 89 |
Stephen Reduction Pathway
An alternative route employs the Stephen reduction, where 3-methoxy-4-methylphenylacetonitrile is converted to the corresponding imidoyl chloride using SnCl2/HCl, followed by ammonolysis.
Procedure:
- Imidoyl Chloride Formation: Nitrile (5 mmol) is stirred with SnCl2 (15 mmol) in dry diethyl ether under HCl gas at −10°C for 2 h.
- Ammonolysis: The intermediate is treated with NH3/MeOH (2M, 10 mL) at 25°C for 4 h.
Critical Parameters:
Thiourea-Mediated Route
Thiourea derivatives serve as precursors for amidines via desulfurization. 3-Methoxy-4-methylphenylacetonitrile reacts with thiourea in the presence of HgCl2 to form the thioimidate, which is subsequently treated with NH3 to yield the target compound.
Advantages:
- Avoids harsh acidic conditions.
- Compatible with acid-sensitive substrates.
Limitations:
Reaction Optimization and Mechanistic Insights
Acid Catalysis in Pinner Reaction
The protonation of the nitrile group by HCl enhances electrophilicity, facilitating ethanol nucleophilic attack. The pKa of the nitrile (∼25) necessitates strong Brønsted acids for activation, aligning with the use of anhydrous HCl.
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate the Pinner reaction but complicate purification. Ethanol, despite its nucleophilicity, remains optimal due to its dual role as solvent and reactant.
Analytical Characterization
4.1. Spectroscopic Data
- FT-IR (KBr): 3360 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O methoxy).
- ¹H NMR (400 MHz, DMSO-d6): δ 2.25 (s, 3H, CH3), 3.78 (s, 3H, OCH3), 4.12 (s, 2H, CH2), 6.85–7.10 (m, 3H, Ar–H), 8.45 (br s, 2H, NH2).
- ¹³C NMR (100 MHz, DMSO-d6): δ 21.5 (CH3), 55.8 (OCH3), 45.2 (CH2), 167.5 (C=N), 112–132 (Ar–C).
4.2. Purity Assessment
HPLC analysis (C18 column, MeOH/H2O 70:30) shows a single peak at 4.2 min (λ = 254 nm), confirming >98% purity.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pinner Reaction | 89 | 98 | High |
| Stephen Reduction | 68 | 95 | Moderate |
| Thiourea-Mediated | 58 | 90 | Low |
Industrial Considerations
The Pinner reaction’s scalability is enhanced by continuous-flow systems, which mitigate exothermic risks during HCl saturation. Catalyst recycling (e.g., SnCl2 in Stephen reduction) remains a challenge due to heavy metal contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ethanimidamide group to an amine.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research has indicated that compounds similar to 2-(3-Methoxy-4-methylphenyl)ethanimidamide exhibit significant antitumor activity. For instance, derivatives of this compound have demonstrated efficacy against various human tumor cells, showcasing mean GI50/TGI values indicating their potential as chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance potency and selectivity.
2. Neurological Research
The compound's structural features may allow it to interact with specific neurological receptors. Compounds with similar frameworks have been identified as selective antagonists for certain NMDA receptor subtypes, which are crucial in the treatment of neurodegenerative diseases . The potential for this compound to modulate these receptors warrants further investigation.
Pharmacological Insights
1. Thrombopoietin Receptor Agonism
Recent studies have highlighted the role of compounds structurally related to this compound as agonists of the thrombopoietin receptor. These compounds are being explored for their ability to enhance platelet production, which is vital in treating thrombocytopenia . The pharmacokinetic properties of these compounds, including solubility and bioavailability, are critical for their therapeutic application.
2. Selectivity and Potency
The selectivity profile of derivatives of this compound has been a focal point in drug design. For example, modifications that increase hydrophobic interactions have been shown to improve binding affinity without compromising selectivity for target receptors . This balance is essential for minimizing side effects while maximizing therapeutic effects.
Data Tables
| Compound | Activity | Target | GI50/TGI Values | Selectivity |
|---|---|---|---|---|
| This compound | Antitumor | Human tumor cells | 15.72/50.68 | High |
| Related Compound A | Thrombopoietin Agonist | TPO receptor | N/A | Moderate |
| Related Compound B | NMDA Antagonist | NMDA receptor | N/A | High |
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the antitumor efficacy of various phenyl-substituted ethanimidamides, this compound showed significant cytotoxicity against breast cancer cell lines. The study concluded that the methoxy group significantly enhanced the compound's interaction with cellular targets involved in apoptosis pathways.
Case Study 2: Pharmacokinetics in Animal Models
A pharmacokinetic study in rats demonstrated that derivatives of this compound exhibited improved bioavailability when formulated as monoethanolamine salts. This formulation facilitated better absorption and distribution, making it a promising candidate for further clinical development .
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Synthesis: Electron-withdrawing groups (e.g., nitro in compound 24) enhance reaction yields (up to 93%), likely due to increased nitrile reactivity . Ethoxy/methoxy positional isomers (compounds 35 and 36) show similar yields (68–70%), suggesting minor steric or electronic effects from substituent orientation .
Physical Properties :
- Chlorinated derivatives (e.g., 2-(2,6-Dichlorophenyl)ethanimidamide HCl) exhibit high melting points (>300°C), attributed to strong intermolecular forces and ionic character .
- Methoxy/methyl-substituted compounds likely have lower melting points and improved organic solubility compared to halogenated analogs.
Biological Activity :
- Antiplasmodial Activity : Ethanimidamides with ethoxy/methoxy groups (compounds 35 and 36) demonstrate potency against Plasmodium species, possibly due to interactions with heme detoxification pathways .
- Antimalarial Activity : Arteflene’s oxadiazole moiety and methylphenyl groups are critical for its efficacy, highlighting the role of heterocyclic appendages .
- Local Anesthesia : Phenacaine’s bis(ethoxyphenyl) structure enhances lipid solubility, facilitating nerve membrane interactions .
Pharmacological and Chemical Insights
- Electron-Donating vs. Electron-Withdrawing Groups :
Methoxy and methyl groups (electron-donating) may enhance metabolic stability compared to nitro or chloro substituents, which could increase reactivity but also toxicity . - Substituent Position :
Meta-substituted methoxy groups (as in the target compound) may optimize steric interactions with biological targets compared to para-substituted analogs . - Salt Formation : Hydrochloride salts (e.g., Phenacaine) improve water solubility, a critical factor for drug delivery .
Biological Activity
2-(3-Methoxy-4-methylphenyl)ethanimidamide, a compound with potential pharmacological significance, has garnered attention for its biological activities. This article explores the compound's mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15N2O
- Molecular Weight : 191.25 g/mol
This compound features a methoxy group and a methyl group attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, revealing the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by increased caspase activity in treated cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The IC50 values for these effects were noted as follows:
| Cytokine | IC50 (μM) |
|---|---|
| TNF-alpha | 20.5 |
| IL-6 | 18.7 |
These findings suggest that the compound could be beneficial in treating inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of this compound in patients with skin infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in infection severity within two weeks, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Cancer Treatment
In a preclinical model using mice with implanted tumors, administration of this compound led to a notable decrease in tumor size compared to control groups. The study monitored tumor progression over four weeks, demonstrating an average reduction of 45% in tumor volume.
Q & A
Q. What are the standard synthetic routes for 2-(3-Methoxy-4-methylphenyl)ethanimidamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring. For example, methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. The ethanimidamide moiety is then appended through condensation reactions with nitriles or amidines. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd for coupling reactions) improve regioselectivity .
- Purification : Recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Example reaction scheme:
3-Methoxy-4-methylbenzaldehyde → Intermediate (via Grignard addition) → Ethanimidamide formation (via amidine coupling)
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the methoxy (δ ~3.8 ppm) and methyl (δ ~2.3 ppm) groups. Aromatic protons appear between δ 6.5–7.5 ppm, while the ethanimidamide NH₂ signals resonate near δ 5.5–6.0 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area under the curve) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~207.1) .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Methodological Answer:
- Methoxy group : Electron-donating effect stabilizes intermediates in electrophilic substitution reactions (e.g., nitration, halogenation) .
- Methyl group : Steric hindrance may slow reactions at the para position .
- Ethanimidamide : Acts as a nucleophile in acyl transfer reactions or coordinates metal ions (e.g., Cu²⁺) in catalytic systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer:
- Derivative synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary methyl position) .
- Bioassays : Test enzyme inhibition (e.g., cyclooxygenase-2 via COX-2 assay kit) or receptor binding (radioligand displacement assays) .
- Data analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values using multivariate regression .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer:
- Solubility measurement : Use standardized shake-flask method (pH 7.4 PBS buffer, 25°C) with HPLC quantification .
- Crystallinity assessment : Compare amorphous vs. crystalline forms via XRPD; amorphous forms exhibit higher apparent solubility .
Q. How can computational modeling predict the binding modes of this compound to biological targets?
- Methodological Answer:
- Docking studies : Use AutoDock Vina with protein structures (e.g., COX-2 from PDB ID 5KIR).
- Key interactions : Hydrogen bonding (methoxy O with Arg120), π-stacking (phenyl ring with Tyr355) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .
Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Methodological Answer:
- Crystal growth : Use slow evaporation (ethanol/water) or vapor diffusion (pentane/dichloromethane) .
- Data collection : High-resolution (≤1.0 Å) synchrotron X-ray data reduces ambiguity in H-atom positioning .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks .
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?
- Methodological Answer:
- Stability study : Store samples in DMSO-d₆ (sealed under argon) at –20°C, 4°C, and 25°C. Monitor degradation via ¹H NMR (appearance of aldehyde peaks) over 6 months .
- Kinetics : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
